molecular formula C6H11NO B13531050 4-Methoxy-2-azabicyclo[2.1.1]hexane

4-Methoxy-2-azabicyclo[2.1.1]hexane

Cat. No.: B13531050
M. Wt: 113.16 g/mol
InChI Key: GGTRPCOOMSVVMG-UHFFFAOYSA-N
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Description

The Significance of sp³-Rich Scaffolds in Contemporary Chemical Research

For decades, drug discovery has been dominated by flat, aromatic structures. However, the contemporary "escape from flatland" trend in medicinal chemistry emphasizes the development of molecules with a higher fraction of sp³-hybridized carbon atoms. nuph.edu.uaresearchgate.net These sp³-rich scaffolds, such as bridged bicyclic systems, offer several advantages:

Improved Physicochemical Properties: Increased three-dimensionality often leads to improved solubility, reduced lipophilicity, and better metabolic stability compared to their planar counterparts. tandfonline.com

Enhanced Target Binding: The rigid conformation of these scaffolds can pre-organize functional groups for optimal interaction with biological targets, potentially leading to higher potency and selectivity. tandfonline.com

Access to Novel Chemical Space: The exploration of sp³-rich frameworks opens up new possibilities for designing molecules with unique biological activities that are inaccessible with traditional, flatter structures. nih.govwhiterose.ac.ukresearchgate.net

The shift towards these more complex, three-dimensional molecules is a strategic move to improve the success rates of drug candidates in clinical trials. nuph.edu.ua

Structural Characteristics and Research Interest in the 2-Azabicyclo[2.1.1]hexane Core

The 2-azabicyclo[2.1.1]hexane scaffold is a strained bicyclic amine featuring a nitrogen atom at a bridgehead position within a [2.1.1] ring system. This particular arrangement results in significant ring strain, which in turn enhances the reactivity of the molecule in certain chemical transformations.

Key structural and chemical features include:

Conformational Rigidity: The bridged structure locks the molecule into a defined conformation, which is a valuable attribute in the design of specific ligands for biological targets.

Synthetic Versatility: The 2-azabicyclo[2.1.1]hexane core serves as a versatile building block for the synthesis of more complex molecules. Its derivatives can be prepared using a variety of synthetic methods, including photochemical approaches and stereoselective electrophilic additions. nih.govacs.org

Bioisosteric Replacement: This scaffold can act as a bioisostere for other cyclic systems, such as proline, offering a way to modify the properties of peptides and other bioactive molecules. nuph.edu.ua The 2,4-methanoproline, a derivative of this scaffold, was first isolated from the plant Ateleia herbert smithii. nuph.edu.ua

The synthesis of the 2-azabicyclo[2.1.1]hexane ring system can be achieved through various routes, a notable one starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride (B1165640). nih.govacs.org This method involves a key stereoselective electrophilic addition followed by a ring closure to form the bicyclic core with good yields. nih.govacs.org

Overview of Academic Research Directions for 4-Methoxy-2-azabicyclo[2.1.1]hexane and Related Analogues

This compound is a specific derivative of the parent scaffold, featuring a methoxy (B1213986) group at the 4-position. This substitution can significantly influence the molecule's properties and applications.

Research involving this compound and its analogues is primarily focused on:

Medicinal Chemistry: It is utilized as a building block for creating new bioactive compounds. The rigid framework can improve binding affinity and specificity to biological targets like receptors and enzymes. The nitrogen atom can participate in hydrogen bonding, further influencing its biological activity.

Organic Synthesis: The unique and rigid structure of this compound makes it a valuable tool for constructing complex molecular architectures.

Materials Science: There is potential for incorporating this compound into polymers and other materials to confer specific properties.

The synthesis of this compound often involves multi-step procedures to first construct the bicyclic core, followed by the introduction of the methoxy group. Optimized and scalable synthetic routes are a key area of research to facilitate broader access to this and related compounds for further investigation. nuph.edu.uanuph.edu.uaresearchgate.net

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol
IUPAC Name This compound
Canonical SMILES COC12CC(C1)NC2

Data sourced from public chemical databases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

4-methoxy-2-azabicyclo[2.1.1]hexane

InChI

InChI=1S/C6H11NO/c1-8-6-2-5(3-6)7-4-6/h5,7H,2-4H2,1H3

InChI Key

GGTRPCOOMSVVMG-UHFFFAOYSA-N

Canonical SMILES

COC12CC(C1)NC2

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Azabicyclo 2.1.1 Hexane Derivatives

Retrosynthetic Analysis and Strategic Disconnections for the 2-Azabicyclo[2.1.1]hexane Framework

The synthesis of the 2-azabicyclo[2.1.1]hexane core presents a considerable challenge due to its strained bicyclic nature. Retrosynthetic analysis reveals several strategic disconnections that have formed the basis for various synthetic approaches. A primary strategy involves the formation of the C1-C5 and C4-N2 bonds, often through intramolecular cyclization reactions. This can be envisioned by disconnecting the molecule to a suitably functionalized cyclobutane (B1203170) precursor.

Another key disconnection strategy involves a [2+2] or [3+2] cycloaddition, which allows for the rapid construction of the bicyclic system from simpler, acyclic, or monocyclic precursors. For instance, a [3+2] cycloaddition approach would involve the reaction of a three-atom component with a two-atom component to form the five-membered ring of the azabicyclic system. researchgate.netrsc.orgrsc.org

Established and Classical Approaches to the 2-Azabicyclo[2.1.1]hexane System

Several classical and well-established methods have been successfully employed to synthesize the 2-azabicyclo[2.1.1]hexane skeleton. These approaches often serve as the foundation for more modern and stereoselective methodologies.

Photochemical Cycloaddition Strategies

Photochemical [2+2] cycloadditions represent a powerful and frequently utilized method for constructing the 2-azabicyclo[2.1.1]hexane framework. acs.orgnuph.edu.uarsc.orgthieme-connect.com These reactions typically involve the irradiation of a molecule containing two double bonds, leading to the formation of a cyclobutane ring.

A common starting material for this approach is cis-cyclobut-3-ene-1,2-dicarboxylic anhydride (B1165640), which can be prepared via a photochemical method. researchgate.netacs.orgnih.gov This anhydride can then be converted to a dicarbamate derivative, setting the stage for the crucial ring-forming step. More recent advancements have combined nucleophilic phosphine (B1218219) catalysis with energy transfer photocatalysis to construct the bicyclic core from commercial allyl alcohols and aryl alkynes. evitachem.com Another innovative photochemical strategy involves the intramolecular [2+2] photocycloaddition of an acrylic acid derivative in a flow system, which offers a practical route to 2,4-methanopyrrolidines. researchgate.net

Intramolecular Ring Closure Reactions

Intramolecular ring closure reactions provide a versatile entry to the 2-azabicyclo[2.1.1]hexane system, often proceeding through key intermediates like cyclobutanones or aziridinium (B1262131) ions.

One established method involves the stereoselective electrophilic addition of a reagent like phenylselenyl bromide to the double bond of a cyclobutene (B1205218) dicarbamate. researchgate.netacs.orgnih.gov The subsequent ring closure, typically induced by a base such as sodium hydride, affords the 2-azabicyclo[2.1.1]hexane core. researchgate.netacs.orgnih.govevitachem.com The phenylselenyl group can then be reductively removed. researchgate.netacs.org

Another important pathway involves the formation and rearrangement of aziridinium ions. acs.orgresearchgate.netnih.gov For instance, treatment of 6-exo-iodo(bromo)-5-endo-X-2-azabicyclo[2.2.0]hexanes (where X can be a fluoro or hydroxy group) with silver or mercury salts can generate an aziridinium ion. acs.orgnih.gov Regioselective addition of nucleophiles to this intermediate leads to the formation of 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes in a stereocontrolled manner. acs.orgnih.gov A multigram preparation of 2-azabicyclo[2.1.1]hexane hydrochloride has been developed, featuring an intramolecular displacement of a primary alkyl chloride by a tert-butylsulfinamide to form the bicyclic ring system. researchgate.net

Multi-Step Preparations from Cyclobutene Precursors

Multi-step syntheses starting from cyclobutene precursors offer a high degree of control over the final structure and substitution pattern of the 2-azabicyclo[2.1.1]hexane product. A prominent example is the synthesis starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride. researchgate.netacs.orgnih.gov This approach involves several key transformations:

Preparation of a cyclobutene dicarbamate: The starting anhydride is converted into a dicarbamate derivative. researchgate.netacs.org

Stereoselective electrophilic addition: Phenylselenyl bromide is added across the double bond of the cyclobutene ring. researchgate.netacs.org

Ring closure: Treatment with sodium hydride induces an intramolecular cyclization to form the 2-azabicyclo[2.1.1]hexane skeleton. researchgate.netacs.org

Functional group manipulation: Subsequent steps can involve the reductive removal of the phenylselenyl group and other functional group transformations to yield the desired substituted product, such as the 4-hydroxy or 4-carboxylic acid derivatives. researchgate.netacs.orgnih.gov The methoxy (B1213986) group in 4-Methoxy-2-azabicyclo[2.1.1]hexane is typically installed through methylation of the corresponding hydroxyl precursor.

Enantioselective and Stereocontrolled Synthesis of Chiral 2-Azabicyclo[2.1.1]hexane Analogues

The development of enantioselective methods to access chiral 2-azabicyclo[2.1.1]hexane analogues is of paramount importance for their application in medicinal chemistry. Organocatalysis has emerged as a powerful tool in this endeavor.

Organocatalytic Asymmetric Approaches

Organocatalytic strategies, particularly those employing Brønsted acids and formal [3+2] cycloadditions, have provided elegant solutions for the enantioselective synthesis of 2-azabicyclo[2.1.1]hexanes. nih.govacs.orgacs.orgnih.govresearchgate.netthieme-connect.deresearchgate.net

A significant breakthrough in this area is the use of a confined imidodiphosphorimidate (IDPi) Brønsted acid catalyst. nih.govacs.orgacs.orgnih.govresearchgate.netthieme-connect.de This catalyst promotes the formal cycloaddition of bicyclo[1.1.0]butanes (BCBs) with N-aryl imines under mild conditions, affording chiral 2-azabicyclo[2.1.1]hexanes with high enantioselectivity (up to 99:1 er). nih.govacs.orgacs.orgnih.gov This method is notable for its broad substrate scope, tolerating BCBs with various electron-withdrawing groups such as esters, ketones, and amides. acs.orgacs.orgnih.gov Mechanistic studies suggest a stepwise pathway where the Brønsted acid activates the imine by protonation, creating a chiral ion pair that directs the stereochemical outcome of the reaction. acs.orgacs.org

Formal [3+2] cycloadditions of BCBs with imines have also been achieved using Lewis acid catalysis. For instance, a zinc-catalyzed enantioselective [3+2] cycloaddition of BCBs with imines has been reported to produce valuable azabicyclo[2.1.1]hexanes. researchgate.netresearchgate.netresearchgate.net Another approach utilizes BF₃ to enable a (3+2) cycloaddition between BCBs and aldimine esters, providing access to previously challenging 2-azabicyclo[2.1.1]hexane derivatives. rsc.orgrsc.orgresearchgate.net

Asymmetric Induction and Chiral Auxiliary Strategies

The generation of enantioenriched 2-azabicyclo[2.1.1]hexane derivatives is paramount for their application in drug discovery. Researchers have developed several strategies employing both chiral auxiliaries and catalytic asymmetric methods to control the stereochemical outcome of the synthesis.

One notable approach utilizes an oxazolidinone as a chiral auxiliary. nih.gov By incorporating (R)-4-benzyloxazolidin-2-one into a bicyclo[1.1.0]butane (BCB) precursor, a chiral substrate is created. This substrate can then undergo cycloaddition reactions to yield the desired 2-azabicyclo[2.1.1]hexane product with good yields, although the diastereomeric ratios achieved are often moderate. nih.gov

Catalytic enantioselective methods offer a more atom-economical approach. An organocatalytic formal cycloaddition of bicyclo[1.1.0]butanes with N-aryl imines has been developed using a confined imidodiphosphorimidate (IDPi) Brønsted acid as the catalyst. acs.orgnih.gov This method proceeds under mild conditions and generates chiral aza-BCHs with high enantioselectivity, reaching up to a 99:1 enantiomeric ratio (er). acs.org The reaction is effective for BCBs bearing various functionalities, including esters, ketones, and amides. nih.gov

Another successful strategy involves metal-catalyzed cycloadditions. A zinc-catalyzed enantioselective formal (3+2) cycloaddition of BCBs with imines has been reported to efficiently produce valuable aza-BCHs. researchgate.netresearchgate.net This reaction utilizes a novel type of BCB with a 2-acyl imidazole (B134444) group and tolerates a diverse range of imines, yielding products with up to 96.5:3.5 er. researchgate.net Similarly, copper(I) catalysis has proven effective. The combination of Cu(OTf)₂ with 8-quinolinyl-oxazoline ligands promotes the [2π+2σ] cycloaddition between BCBs and imines, affording chiral 2-azabicyclo[2.1.1]hexanes with high enantioselectivity (up to 98% ee after recrystallization). thieme-connect.de Mechanistic studies suggest the pyrazole-amide substituent on the BCB is crucial for both reactivity and stereocontrol. thieme-connect.de

MethodCatalyst/AuxiliaryReactantsKey FeaturesReported Enantioselectivity
Chiral Auxiliary(R)-4-Benzyloxazolidin-2-oneChiral Bicyclo[1.1.0]butane + ImineSubstrate-controlled diastereoselectivity.Moderate d.r. nih.gov
OrganocatalysisConfined Imidodiphosphorimidate (IDPi) Brønsted AcidBicyclo[1.1.0]butane + N-Aryl ImineMild conditions, broad substrate scope (esters, ketones, amides).Up to 99:1 er acs.org
Lewis Acid CatalysisZinc ComplexBicyclo[1.1.0]butane + ImineEffective with 2-acyl imidazole BCBs and diverse imines.Up to 96.5:3.5 er researchgate.net
Transition Metal CatalysisCu(OTf)₂ / 8-Quinolinyl-oxazoline ligandBicyclo[1.1.0]butane + IminePyrazole-amide directing group on BCB is critical for success.Up to 98% ee thieme-connect.de

Scalable and Practical Synthetic Routes to 2-Azabicyclo[2.1.1]hexane Building Blocks

The transition from laboratory-scale synthesis to multigram or kilogram production is a critical step for the practical application of 2-azabicyclo[2.1.1]hexane building blocks in pharmaceutical development. Several routes have been optimized for scalability.

Another scalable synthesis features an intramolecular cyclization to construct the strained bicyclic amide bond. thieme-connect.com This concise route has been instrumental in producing key aza-BCH intermediates for LRRK2 kinase inhibitors. thieme-connect.comresearchgate.net A batchwise, multigram preparation of 2-azabicyclo[2.1.1]hexane hydrochloride has also been successfully developed, delivering a total of 195 grams of the material. researchgate.net The key transformation in this synthesis is an intramolecular displacement of a primary alkyl chloride by a tert-butylsulfinamide to forge the [2.1.1]-bicyclic ring system. researchgate.net These examples demonstrate that with careful optimization of reaction conditions and isolation procedures, particularly for managing highly hydrophilic intermediates, the large-scale production of 2-azabicyclo[2.1.1]hexane building blocks is achievable. nuph.edu.ua

Starting MaterialKey TransformationProductScaleReference
Cyclobutane derivativeAcidic rearrangement and N-Boc protectionN-Boc-2-azabicyclo[2.1.1]hexane-1-carboxylate0.7 kg nuph.edu.ua
Prefunctionalized cyclobutaneIntramolecular displacement with tert-butylsulfinamide2-Azabicyclo[2.1.1]hexane hydrochloride195 g researchgate.net
Functionalized acyclic precursorIntramolecular cyclizationKey aza-BCH building block for LRRK2 inhibitorsNot specified, but described as concise and scalable thieme-connect.comresearchgate.net

Novel Transformations for the Construction of the this compound System

The synthesis of the specific target, this compound, relies on the foundational strategies for constructing the bicyclic core, followed by the introduction of the methoxy group at the C4 position. Novel transformations have focused on efficiently building the strained ring system and then functionalizing it.

A robust and authoritative method for creating the core scaffold starts from cis-cyclobutene dicarboxylic anhydride derivatives. A key step in this strategy is the stereoselective electrophilic addition of phenylselenyl bromide to the double bond of a cyclobutene dicarbamate intermediate. researchgate.netnih.gov The subsequent ring closure, induced by a base such as sodium hydride, forms the 2-azabicyclo[2.1.1]hexane core. nih.gov After the reductive removal of the phenylselenyl group, functional group interconversion can be performed to install the desired substituent. nih.gov For this compound, this typically involves the methylation of a 4-hydroxy-2-azabicyclo[2.1.1]hexane precursor.

Photochemical strategies also provide versatile routes. evitachem.com A [2+2] photocycloaddition can be used to generate the bicyclic skeleton, which is then further elaborated. evitachem.comrsc.org For instance, the UV irradiation of a protected amino diol derivative can yield the 2-aza-BCH scaffold. rsc.org Another innovative photochemical approach involves the merger of nucleophilic phosphine catalysis and energy transfer photocatalysis to construct the core from simpler starting materials. evitachem.com

Rearrangement reactions offer another pathway. It has been shown that functionalized 2-azabicyclo[2.2.0]hexane precursors can rearrange in the presence of silver or mercury salts to yield 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes. acs.org While this specific example focuses on other substituents, the principle of rearrangement provides a potential route to access precursors for the 4-methoxy derivative. Nucleophilic displacement reactions on pre-existing 2-azabicyclo[2.1.1]hexane systems have also been explored to introduce various functional groups, which could include a hydroxyl group that is a precursor to the methoxy ether. nih.gov

StrategyKey Reagents/StepsIntermediate/Product FeatureReference
Electrophilic Addition/Ring Closure1. Phenylselenyl bromide addition to cyclobutene dicarbamate. 2. Sodium hydride-induced ring closure.Stereocontrolled formation of the aza-BCH core. nih.gov
Photochemical CycloadditionUV irradiation of acyclic or monocyclic precursors (e.g., [2+2] cycloaddition).Efficient construction of the strained bicyclic system. evitachem.comrsc.org
RearrangementSilver or mercury salt-promoted rearrangement of 2-azabicyclo[2.2.0]hexane precursors.Access to functionalized aza-BCHs. acs.org
FunctionalizationMethylation of 4-hydroxy-2-azabicyclo[2.1.1]hexane precursor.Direct installation of the methoxy group.

Chemical Reactivity and Functionalization of the 2 Azabicyclo 2.1.1 Hexane Scaffold

Electrophilic and Nucleophilic Reactivity of the Bridged Core

The reactivity of the 2-azabicyclo[2.1.1]hexane core is characterized by its response to both electrophiles and nucleophiles, largely dictated by the substituents on the ring and the reaction conditions.

Nucleophilic displacement reactions on the 2-azabicyclo[2.1.1]hexane scaffold, particularly with 5(6)-anti-bromo substituents, have been successfully carried out. nih.govchoudharylab.com These reactions yield 5-anti-X-6-anti-Y-difunctionalized products, where X and Y can be a range of substituents including bromo, fluoro, acetoxy, hydroxy, azido, imidazole (B134444), and thiophenyl groups. nih.gov The success of these displacements is dependent on the presence of the amine nitrogen, the solvent, and the metal salt used. nih.govchoudharylab.com For instance, reaction rates and yields are generally higher in dimethyl sulfoxide (B87167) (DMSO) compared to dimethylformamide (DMF), and cesium acetate (B1210297) (CsOAc) is often more effective than sodium acetate (NaOAc). nih.govchoudharylab.com

The stereochemistry of these reactions is noteworthy, with nucleophilic attack on N-benzyl-5-anti,6-anti-dibromo-2-azabicyclo[2.1.1]hexane and related bromides proceeding with retention of stereochemistry. nih.gov While single bromide displacements are common, the displacement of both bromides by nucleophiles such as acetate, azide, imidazole, phenylthio, and halide ions occurs more slowly. nih.gov The presence of electron-withdrawing groups at the 6-anti-position can decelerate the displacement at the 5-anti-position. acs.org

Table 1: Nucleophilic Displacement Reactions of 5(6)-anti-Bromo-2-azabicyclo[2.1.1]hexanes

Substrate Reagent/Solvent Product Substituent(s) Key Observation Reference
N-benzyl-5-anti,6-anti-dibromo-2-azabicyclo[2.1.1]hexane Various nucleophiles -F, -OAc, -N₃, -SPh, -I Retention of stereochemistry nih.gov
5(6)-anti-bromo-2-azabicyclo[2.1.1]hexanes CsOAc/DMSO -OAc Higher yield and faster reaction than NaOAc/DMF nih.govchoudharylab.com
5(6)-anti-bromo-2-azabicyclo[2.1.1]hexanes AgF/CH₃NO₂ -F Effective for fluorination choudharylab.com

A variety of functional groups can be introduced and interconverted on the 2-azabicyclo[2.1.1]hexane ring system, highlighting its versatility as a scaffold. nih.govnuph.edu.ua The Curtius rearrangement has proven particularly effective for the stereospecific conversion of 5-syn- and 5-anti-carboxylic acids into the corresponding amines. nih.govchoudharylab.com Additionally, radical decarboxylative substitutions of the 5-syn-carboxylic acid or its Barton ester have been used to introduce other heteroatoms, although this method can lead to a mixture of isomers. nih.govchoudharylab.com

Oxidation of a bromoalcohol derivative can yield the strained 5-bromo-6-oxo-2-azabicyclo[2.1.1]hexane. cdnsciencepub.com This ketone and its debrominated counterpart are valuable intermediates for introducing alkyl, aryl, and acyl groups through nucleophilic additions. cdnsciencepub.com These additions often show facial selectivity, with attack occurring from the face syn to the nitrogen bridge. cdnsciencepub.com Other transformations include the conversion of hydroxymethyl groups to methoxy (B1213986) derivatives via methylation.

Specific Derivatization Strategies for 4-Methoxy-2-azabicyclo[2.1.1]hexane

For the specific compound this compound, derivatization can be achieved through several strategies. The methoxy group can be introduced via nucleophilic substitution on a suitable precursor, such as the methylation of a hydroxymethyl-substituted 2-azabicyclo[2.1.1]hexane intermediate using methyl iodide and a base.

The rigid bicyclic structure of this compound makes it a valuable building block in medicinal chemistry. The nitrogen atom within the ring can participate in crucial interactions like hydrogen bonding, influencing the compound's biological activity.

Ring-Opening and Rearrangement Pathways of 2-Azabicyclo[2.1.1]hexane Derivatives

The strained nature of the 2-azabicyclo[2.1.1]hexane scaffold makes it susceptible to ring-opening and rearrangement reactions under certain conditions. nih.govresearchgate.net For instance, the acetolysis of an anti-tosylate derivative at high temperatures resulted in products that did not retain the bicyclic structure. nih.gov

An oxidative ring-opening has been observed under various conditions, leading to the formation of a pyrrole (B145914) aldehyde. nih.govchoudharylab.com This can occur during reactions with silver fluoride (B91410) in DMF or sodium fluoride in DMSO. nih.govchoudharylab.com

Rearrangement pathways are also a key method for accessing functionalized 2-azabicyclo[2.1.1]hexanes. researchgate.netacs.org The reaction of N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes with halonium ions can lead to rearranged anti,anti-5,6-dihalo-2-azabicyclo[2.1.1]hexanes, with the outcome being dependent on the solvent and the specific halogenating agent. researchgate.net For example, bromine in nitromethane (B149229) favors the rearranged product. researchgate.net In contrast, nucleophilic substitutions at the methylene (B1212753) group attached to the bridgehead C1-position can proceed without rearrangement, despite the strain of the bicyclic system. acs.org Recently, a skeletal editing strategy has been developed to transform multisubstituted 2-azabicyclo[2.1.1]hexanes into bicyclo[1.1.1]pentanes through an N-atom deletion process, which creates a more strained bicyclic core without leading to undesired ring-opening byproducts. acs.orgacs.org

Stability and Reaction Profile under Diverse Chemical Conditions

The 2-azabicyclo[2.1.1]hexane scaffold's stability is dependent on the substituents and the reaction environment. While generally stable enough for a variety of synthetic manipulations, its strained nature can be exploited under specific conditions. nih.govresearchgate.net For example, thermally activated nucleophilic displacements at the 1-position have been shown to proceed without the anticipated rearrangement. acs.org

The choice of reagents and solvents is critical in controlling the reaction pathways, determining whether substitution, rearrangement, or ring-opening occurs. nih.govresearchgate.net For instance, the use of silver salts can facilitate bromide displacements, but the counterion and solvent dictate the final product. nih.gov

Theoretical and Computational Investigations of 2 Azabicyclo 2.1.1 Hexane Systems

Conformational Analysis and Strain Energy Calculations of the Bridged Structure

The defining characteristic of the 2-azabicyclo[2.1.1]hexane system is its rigid, bridged structure, which severely restricts conformational flexibility. This rigidity is a direct consequence of the significant ring strain inherent in the bicyclo[2.1.1]hexane core. pitt.edu

Conformational Rigidity: Unlike more flexible cyclic amines, the 2-azabicyclo[2.1.1]hexane system is locked into a specific puckered conformation. This conformational constraint is a key feature that influences its biological activity and molecular recognition properties, as it can only adopt a limited range of three-dimensional shapes. The nitrogen atom's position within the bridged system further limits rotational freedom. smolecule.com

Strain Energy: Computational studies have been employed to quantify the strain energy of the bicyclo[2.1.1]hexane system. The presence of the three-membered ring component contributes to a significantly greater ring strain compared to related bicyclic amines like 2-azabicyclo[2.2.1]heptane derivatives. This high degree of strain, with a calculated value of approximately 6.3 kcal/mol per atom, is a direct result of deviations from ideal bond angles (angle strain) and eclipsing interactions (torsional strain). pitt.edunih.govescholarship.org The C-N-C bond angles, for instance, are compressed relative to the ideal tetrahedral geometry.

Table 1: Calculated Ring Strain Energies of Bicyclic Systems

Bicyclic SystemCalculated Ring Strain Energy (HF/6-31G*)
2-azabicyclo[2.2.0]hexane42.55 kcal/mol
bicyclo[2.1.0]pentane40.03 kcal/mol
1-azabicyclo[2.1.0]pentane29.71 kcal/mol
2-azabicyclo[2.1.0]pentane28.75 kcal/mol

Data sourced from computational studies on ring strain energy. pitt.edu

Quantum Chemical Studies of Electronic Structure and Bonding (e.g., Natural Bond Orbital analysis)

Quantum chemical calculations, particularly Natural Bond Orbital (NBO) analysis, provide deep insights into the electronic structure and bonding within the 2-azabicyclo[2.1.1]hexane system. These studies help to explain the molecule's reactivity and the influence of substituents.

Hybridization and Bond Angles: The significant ring strain in the bicyclo[2.1.1]hexane core leads to deviations from standard sp³ hybridization patterns. Computational modeling reveals that the C-N-C bond angles are compressed, which results in an increased s-character in the nitrogen hybrid orbitals. This altered hybridization has profound implications for the compound's basicity and its ability to coordinate with other molecules compared to acyclic amines.

Natural Bond Orbital (NBO) Analysis: NBO analysis has been used to investigate the electronic interactions within substituted 2-azabicyclo[2.1.1]hexanes. For example, in studies of nucleophilic displacement reactions of 5(6)-anti-bromo-2-azabicyclo[2.1.1]hexanes, NBO calculations were performed on N-benzyl derivatives. nih.gov The analysis revealed that the nitrogen lone pair electrons interact with the σ* orbitals of both the C5 and C6 substituents. nih.gov The calculated overlap stabilization energies were consistent with observed reaction rates, suggesting that these n → σ* interactions play a role in the molecule's reactivity, although they may not be the sole determining factor. nih.gov

Table 2: NBO Analysis of N-Benzyl-2-azabicyclo[2.1.1]hexane Derivatives

CompoundKey NBO Interaction
N-Benzyl-5-anti,6-anti-dibromo-2-azabicyclo[2.1.1]hexanen(N) → σ(C-Br)
N-Benzyl-5-anti-bromo-2-azabicyclo[2.1.1]hexanen(N) → σ(C-Br)
N-Benzyl-5-anti-bromo-6-anti-fluoro-2-azabicyclo[2.1.1]hexanen(N) → σ*(C-Br)

This table summarizes key electronic interactions identified through NBO analysis in substituted 2-azabicyclo[2.1.1]hexane systems. nih.gov

Mechanistic Elucidation of Reaction Pathways for 2-Azabicyclo[2.1.1]hexane Formation and Transformations

Computational studies have been instrumental in elucidating the mechanisms of various reactions that form and transform the 2-azabicyclo[2.1.1]hexane skeleton. These investigations provide a theoretical framework for understanding reaction outcomes and for designing new synthetic routes.

Formation via Cycloaddition Reactions: One common route to 2-azabicyclo[2.1.1]hexanes involves cycloaddition reactions. For instance, the reaction of bicyclo[1.1.0]butanes (BCBs) with imines can yield azabicyclo[2.1.1]hexanes. nih.govresearchgate.net Density Functional Theory (DFT) calculations have been used to explore the mechanism of these reactions. In a catalyst-controlled divergent synthesis, Cu(I) catalysis was shown to favor a formal [3+2] cycloaddition pathway to produce bicyclo[2.1.1]hexanes, while Au(I) catalysis led to cyclobutenes. nih.gov DFT calculations revealed that the geometry of the metal complex is crucial: Cu(I) forms a linear two-coordinate complex that promotes intramolecular cyclization, whereas Au(I) forms a four-coordinate complex that stabilizes a transition state for intramolecular proton transfer, leading to the alternative product. nih.gov

Another approach involves the photochemical [2+2] cycloaddition of enamides. nih.govescholarship.org This intramolecular reaction can be initiated by a Hanovia medium-pressure Hg-lamp or under milder conditions using a blue LED light source and a photocatalyst like Ir(ppy)₃. nih.govescholarship.org

Transformations of the Bicyclic System: The 2-azabicyclo[2.1.1]hexane skeleton can undergo various transformations, including nucleophilic substitution and rearrangement reactions. Computational studies have helped to understand the factors controlling these processes. For example, in the nucleophilic displacement of 5(6)-anti-bromo substituents, the reaction rate is influenced by the solvent and the nature of the cation in the salt used. choudharylab.comacs.org The presence of electron-withdrawing groups in the 6-anti-position can slow down the displacement at the 5-anti-position. choudharylab.comacs.org

Computational Prediction of Reactivity and Selectivity in Functionalization of 4-Methoxy-2-azabicyclo[2.1.1]hexane

While specific computational studies focusing solely on this compound are not extensively detailed in the provided search results, the principles derived from studies on the parent 2-azabicyclo[2.1.1]hexane system and its other substituted derivatives can be applied to predict its reactivity and selectivity.

Influence of the Methoxy (B1213986) Group: The introduction of a methoxy group at the 4-position is expected to influence the electronic properties and, consequently, the reactivity of the bicyclic system. The methoxy group is generally considered an electron-donating group through resonance and an electron-withdrawing group through induction. The net effect on a particular reaction will depend on the nature of the reaction and the position of the substituent relative to the reactive center.

Predicting Reactivity and Selectivity: Computational methods can be used to model the transition states of potential reactions involving this compound. By comparing the activation energies for different reaction pathways and for reactions at different positions of the molecule, it is possible to predict the most likely products and the stereoselectivity of the reaction. For example, in electrophilic aromatic substitution-type reactions, the methoxy group would be expected to activate the ring towards attack and direct incoming electrophiles to specific positions. In nucleophilic substitution reactions, the electronic effect of the methoxy group could influence the stability of intermediates and transition states, thereby affecting the reaction rate and regioselectivity. cam.ac.uk

Table 3: Predicted Reactivity Trends for Functionalization of this compound

Reaction TypePredicted Effect of Methoxy GroupPredicted Selectivity
Electrophilic AdditionActivation of the bicyclic systemDependent on the specific electrophile and reaction conditions
Nucleophilic SubstitutionMay influence the stability of carbocationic intermediatesDependent on the position of the leaving group
Radical ReactionsCan influence the stability of radical intermediatesDependent on the specific radical reagent

This table provides a generalized prediction based on the known electronic effects of a methoxy group and general principles of organic reactivity. Specific computational studies would be needed for more precise predictions.

Strategic Applications of 2 Azabicyclo 2.1.1 Hexane Scaffolds in Chemical Design

Application of the "Escape from Flatland" Concept in Scaffold Engineering

The "escape from flatland" concept, introduced in the early 2000s, advocates for a shift away from flat, aromatic structures towards more three-dimensional, sp³-rich molecules in drug design. nuph.edu.ua This strategic move is driven by the observation that increased molecular three-dimensionality often correlates with improved physicochemical properties and clinical success. nih.govescholarship.org Molecules with a higher fraction of sp³-hybridized carbons tend to exhibit enhanced solubility, greater metabolic stability, and improved target specificity. nih.govescholarship.org

The 2-azabicyclo[2.1.1]hexane scaffold is a prime example of a building block that facilitates this "escape from flatland." nuph.edu.ua Its rigid, bicyclic structure introduces a defined 3D geometry into a molecule, a stark contrast to the planarity of many traditional aromatic and heteroaromatic ring systems. The incorporation of such a scaffold can lead to a lower entropic penalty upon binding to a biological target and allows for a more precise spatial arrangement of functional groups. nuph.edu.ua

Bioisosteric Replacement Strategies (e.g., as pyrrolidine (B122466) and phenyl bioisosteres)

A key application of the 2-azabicyclo[2.1.1]hexane scaffold lies in its use as a bioisostere, a chemical substituent that can replace another with similar biological effects. This scaffold has been successfully employed as a bioisosteric replacement for both pyrrolidine and phenyl groups. nih.govescholarship.org

As a pyrrolidine bioisostere, the 2-azabicyclo[2.1.1]hexane core offers a more conformationally constrained alternative. acs.orgnih.gov This rigidity can be advantageous in locking a molecule into a bioactive conformation, thereby enhancing its affinity for a target. nih.gov The constrained nature of the scaffold also provides a valuable tool for probing the conformational requirements of a binding site. nih.gov

Furthermore, 2-azabicyclo[2.1.1]hexanes are recognized as effective bioisosteres for ortho- and meta-substituted benzene (B151609) rings. chemrxiv.org Replacing a flat aromatic ring with this 3D scaffold can improve properties such as metabolic stability and aqueous solubility, which are often challenging aspects of drug development. nih.govescholarship.orgchemrxiv.org The introduction of the heteroatom within the bicyclic system can also confer higher water solubility and reduced lipophilicity compared to their carbocyclic counterparts. chemrxiv.org

Design of Conformationally Restricted Analogues for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The design and synthesis of conformationally restricted analogues are a powerful strategy in SAR exploration. mdpi.com By reducing the conformational flexibility of a molecule, chemists can gain a clearer understanding of the optimal geometry for target interaction. mdpi.com

The rigid framework of 2-azabicyclo[2.1.1]hexane makes it an excellent scaffold for this purpose. researchgate.net Its defined and predictable geometry allows for the systematic variation of substituents and the precise control of their spatial orientation. researchgate.net This enables a more accurate assessment of the impact of each modification on biological activity, leading to a more refined understanding of the SAR. mdpi.comresearchgate.net For instance, the synthesis of various substituted 2-azabicyclo[2.1.1]hexane analogues has been instrumental in probing the binding pockets of various enzymes and receptors. nih.govugent.be

Integration into Complex Molecular Architectures and Synthetic Target Molecules

The 2-azabicyclo[2.1.1]hexane scaffold serves as a versatile building block for the construction of more complex molecular architectures. smolecule.com Its inherent strain and functional group handles allow for a variety of chemical transformations, making it a valuable intermediate in multi-step syntheses. nih.gov

Synthetic routes to functionalized 2-azabicyclo[2.1.1]hexanes often involve photochemical [2+2] cycloadditions, providing access to a diverse range of derivatives. escholarship.orgnih.gov These derivatives can then be further elaborated to construct intricate molecules with potential therapeutic applications. The ability to perform these reactions on a large scale, including kilogram-scale synthesis using flow photochemistry, underscores the practical utility of this scaffold in drug discovery programs. nih.gov The development of modular synthetic approaches allows for the efficient exploration of chemical space around this core structure. researchgate.netrsc.org

Contribution of 4-Methoxy-2-azabicyclo[2.1.1]hexane to Chemical Space and Scaffold Diversity

The exploration of novel chemical space is a critical endeavor in the quest for new and improved medicines. nih.gov The introduction of unique scaffolds like 2-azabicyclo[2.1.1]hexane significantly expands the diversity of available molecular frameworks. rsc.org Specifically, this compound contributes to this diversity by providing a scaffold with a specific substitution pattern that can influence its physicochemical properties and biological interactions.

Emerging Research Trajectories and Future Prospects for 2 Azabicyclo 2.1.1 Hexane Chemistry

Development of Sustainable and Environmentally Benign Synthetic Routes

The growing emphasis on green chemistry is steering the development of more sustainable methods for constructing complex molecules like 4-Methoxy-2-azabicyclo[2.1.1]hexane. Traditional multi-step syntheses often involve hazardous reagents and generate significant waste. In response, researchers are exploring innovative strategies that minimize environmental impact while maximizing efficiency.

Photochemical Cycloadditions: A cornerstone in the synthesis of the 2-azabicyclo[2.1.1]hexane core is the use of photochemical methods. acs.orgacs.org An efficient pathway commences with the photochemical [2+2] cycloaddition to form cis-cyclobut-3-ene-1,2-dicarboxylic anhydride (B1165640), a key precursor. acs.orgresearchgate.net This approach harnesses the power of light to drive reactions, often under mild conditions and with high stereoselectivity, thereby reducing the need for harsh reagents and high temperatures.

Flow Chemistry: The implementation of continuous flow chemistry presents a significant advancement in the sustainable production of 2-azabicyclo[2.1.1]hexane derivatives. researchgate.net Flow reactors offer superior control over reaction parameters, enhanced safety for handling reactive intermediates, and the potential for straightforward scaling-up. numberanalytics.com This technology has been successfully applied to the intramolecular photochemical [2+2]-cycloaddition for preparing 2,4-methanopyrrolidines, demonstrating improved yields and reduced reaction times, which are key principles of green chemistry. researchgate.netnih.gov

Biocatalysis: The use of enzymes in organic synthesis, or biocatalysis, is another promising avenue for the environmentally benign production of bicyclic amines. researchgate.netresearchgate.net While specific examples for this compound are still emerging, the broader field of amine biocatalysis has seen significant progress. researchgate.net Enzymes can offer unparalleled stereoselectivity under mild, aqueous conditions, eliminating the need for toxic solvents and protecting groups, thus presenting a highly sustainable alternative to traditional chemical methods. psu.edu

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The inherent ring strain of the 2-azabicyclo[2.1.1]hexane system endows it with unique reactivity, opening doors to novel chemical transformations and the synthesis of previously inaccessible molecular scaffolds.

Skeletal Editing and Scaffold Hopping: A groundbreaking area of research is the "skeletal editing" of the 2-azabicyclo[2.1.1]hexane core. acs.orgbohrium.comresearchgate.net This involves the strategic conversion of the azabicyclo[2.1.1]hexane (aza-BCH) scaffold into a bicyclo[1.1.1]pentane (BCP) framework through a nitrogen-deleting process. researchgate.netnih.gov This "scaffold hopping" allows chemists to efficiently explore adjacent chemical spaces and access different classes of pharmaceutically relevant bicyclic compounds from a common intermediate. researchgate.net This transformation is particularly remarkable given the high strain of both the starting material and the product. acs.org

Nucleophilic Displacements and Functionalization: The 2-azabicyclo[2.1.1]hexane scaffold can be readily functionalized through nucleophilic displacement reactions, particularly at the 5- and 6-positions. nih.govacs.org The outcome of these reactions is highly dependent on the solvent and the choice of nucleophile, allowing for the introduction of a diverse array of substituents, including fluoro, acetoxy, azido, and thiophenyl groups. nih.govacs.org This versatility is crucial for fine-tuning the properties of the molecule for specific applications.

Ring-Opening Reactions: Under specific conditions, the strained bicyclic system can undergo ring-opening reactions. For instance, reaction with certain halonium ion electrophiles can lead to the formation of cyclobutene (B1205218) derivatives, demonstrating the influence of the reagent on the reaction pathway. researchgate.net

A summary of key transformations is presented in the table below:

TransformationReagents/ConditionsProduct TypeReference(s)
Skeletal EditingO-diphenylphosphinylhydroxylamineBicyclo[1.1.1]pentane nih.gov
Nucleophilic DisplacementCsOAc, DMSO5,6-diacetoxy-2-azabicyclo[2.1.1]hexane nih.govacs.org
Ring OpeningChloronium/Fluoronium ions4-aminomethyl-3-hydroxycyclobutene researchgate.net
Carbonyl AdditionOrganolithium/Grignard reagents to ketone precursor5(6)-syn-alkyl/aryl tertiary alcohols
Rearrangement SynthesisBromine/nitromethane (B149229) on 2-azabicyclo[2.2.0]hex-5-eneanti,anti-5,6-dibromo-2-azabicyclo[2.1.1]hexane researchgate.net

Advanced Computational Modeling for De Novo Scaffold Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design and optimization of novel molecular scaffolds.

In Silico Bioisosteric Design: The 2-azabicyclo[2.1.1]hexane scaffold is recognized as a valuable bioisostere for planar aromatic rings and pyrrolidine (B122466). researchgate.netnih.gov Computational techniques, such as in silico screening and quantum isostere database analysis, are employed to identify and evaluate potential bioisosteric replacements. acs.orgbohrium.com These methods assess similarities in electronic and geometric properties to predict whether a scaffold will mimic the biological activity of the parent fragment.

Quantum Chemical Calculations: Quantum mechanics-based calculations, including Density Functional Theory (DFT), are used to probe the fundamental properties of the 2-azabicyclo[2.1.1]hexane system. psu.eduenamine.netnih.gov These calculations provide insights into the molecular architecture, including bond angles and the effects of ring strain. For instance, computational studies have revealed that the C-N-C bond angles in the bicyclic system are compressed compared to ideal tetrahedral geometry, which has significant implications for the compound's basicity and reactivity. The introduction of substituents, such as a methoxy (B1213986) group, can also be modeled to understand their influence on the electronic distribution and intermolecular interactions.

De Novo Design and Scaffold Optimization: While specific examples of de novo design of this compound are not yet widely reported, the principles of computational scaffold design are highly applicable. Algorithms can be used to generate novel molecular structures that fit a specific pharmacophore model or possess desired physicochemical properties. These in silico designed scaffolds can then be synthesized and evaluated, accelerating the discovery of new bioactive compounds.

Potential Applications Beyond Medicinal Chemistry (e.g., Materials Science, Organocatalysis)

While the primary focus of 2-azabicyclo[2.1.1]hexane chemistry has been in medicinal chemistry, its unique structural and electronic properties suggest potential applications in other fields.

Organocatalysis: The development of an asymmetric organocatalytic synthesis of azabicyclo[2.1.1]hexanes highlights the interaction of this scaffold with chiral catalysts. acs.orgacs.orgresearchgate.netnih.gov In one study, a confined imidodiphosphorimidate (IDPi) Brønsted acid was used to catalyze the formal cycloaddition reaction to produce chiral aza-BCHs with high enantioselectivity. acs.orgacs.orgnih.gov This demonstrates the potential for using chiral organocatalysts to control the stereochemistry of these rigid scaffolds. Furthermore, the inherent chirality and rigidity of 2-azabicyclo[2.1.1]hexane derivatives make them attractive candidates for use as chiral ligands or catalysts in other asymmetric transformations.

Materials Science: The incorporation of rigid, three-dimensional structures into polymers can significantly influence their properties. Bicyclic amines have been explored in polymer chemistry, and the strained nature of the 2-azabicyclo[2.1.1]hexane scaffold could impart unique thermal and mechanical properties to polymeric materials. numberanalytics.comacs.orgacs.org The introduction of functional groups, such as the methoxy group in this compound, could also be used to tune the solubility and processability of such polymers. The potential for these bicyclic amines to act as monomers in polymerization reactions opens up possibilities for the creation of novel materials with tailored properties. acs.org

Broader Impact of 2-Azabicyclo[2.1.1]hexane Scaffolds on Chemical Innovation and Discovery

The exploration of 2-azabicyclo[2.1.1]hexane chemistry is having a significant impact on the broader landscape of chemical innovation and discovery.

Expansion of 3D Chemical Space: The focus on sp³-rich scaffolds like 2-azabicyclo[2.1.1]hexane is a direct response to the "escape from flatland" concept in medicinal chemistry, which posits that three-dimensional molecules often have improved pharmacological properties compared to their flat, aromatic counterparts. acs.orgacs.orgresearchgate.netnih.gov The development of synthetic routes to and transformations of these scaffolds is greatly expanding the accessible chemical space for drug discovery and other applications.

Stimulation of New Synthetic Methods: The challenges associated with the synthesis of strained bicyclic systems have spurred the development of new and innovative synthetic methodologies. The use of photochemistry, flow chemistry, and novel catalytic systems are all areas that have seen advancement due to the interest in scaffolds like 2-azabicyclo[2.1.1]hexane.

Enhanced Understanding of Structure-Property Relationships: The rigidity of the 2-azabicyclo[2.1.1]hexane framework provides a unique platform for studying the effects of substituent changes on molecular properties and biological activity. By holding the core structure in a fixed conformation, the influence of functional groups can be more clearly elucidated, leading to a deeper understanding of structure-activity and structure-property relationships. This knowledge can then be applied to the design of other novel molecules.

Q & A

Q. What synthetic routes are available for preparing 4-Methoxy-2-azabicyclo[2.1.1]hexane?

The compound is synthesized via photoredox [2+2] cycloaddition using iridium catalysts (e.g., Ir[dF(CF3)ppy]₂(dtbpy)PF₆) under blue LED irradiation. Key steps include ketone reduction (NaBH₄/MeOH) and methoxy group introduction via protection/deprotonation strategies (e.g., TBAF-mediated deprotection) . Scalability is demonstrated by gram-scale synthesis with 40% yield from phenylacetaldehyde precursors .

Q. How is the structure of this compound confirmed experimentally?

X-ray crystallography is critical for resolving dihedral angles and stereochemistry. NMR analysis, particularly HiFSA (1H iterative Full Spin Analysis), enables precise interpretation of complex splitting patterns in 1D ¹H spectra, ensuring structural correctness . For example, nitration and Suzuki coupling derivatives are validated via crystallography and spectral matching .

Q. What are the key physicochemical properties of this scaffold?

The bicyclo[2.1.1]hexane core is sp³-rich, enhancing solubility and conformational rigidity. LogP reductions of 0.7–1.2 units compared to benzene bioisosteres improve hydrophilicity, as seen in analogs like bicyclohexane-replaced agrochemicals . Stability under acidic/basic conditions varies; for instance, ester groups are susceptible to saponification (NaOH/MeOH), while ketones resist classical carbocation rearrangements .

Advanced Research Questions

Q. How do substituents at C-3/C-5 positions influence reactivity and functionalization?

Substituents like bromine, phenyl, or hydroxymethyl at C-3/C-5 dictate regioselectivity in electrophilic additions. For example, 3-endo-phenyl groups suppress competing oxygen neighboring-group participation during bromine-mediated rearrangements, enabling stereoselective dibromide formation (e.g., 9c-e from 6c-e) . Thianthrenation at the para-position allows late-stage functionalization with oxetan-3-ol or nitro groups .

Q. What strategies address synthetic challenges in functionalizing the bicyclo[2.1.1]hexane scaffold?

Late-stage diversification circumvents unstable intermediates. Ritter’s thianthrenation and copper-mediated couplings (e.g., oxetan-3-ol addition) enable modular derivatization . Photoredox conditions (450 nm LEDs) optimize yields in acetonitrile (90% vs. 55% in CH₂Cl₂) . Reductive debromination (Zn/AcOH) of dibromo intermediates provides alkyl/aryl-substituted analogs .

Q. How does this compound perform as a bioisostere in drug discovery?

It mimics ortho-substituted benzene rings, reducing lipophilicity while maintaining activity. In lomitapide analogs, bicyclohexane replacement increased solubility sixfold (3 μM → 18 μM) . However, metabolic stability varies: cytochrome P450 interactions depend on substituent electronics, with methyl groups enhancing stability vs. nitro groups accelerating degradation .

Q. What analytical methods resolve contradictions in reaction outcomes across studies?

Controlled experiments (e.g., photocatalyst-free trials) isolate photoredox-specific effects . Comparative kinetic studies (e.g., JSR pyrolysis at 500–1100 K) and DFT modeling clarify substituent impacts on thermal stability . Discrepancies in nitration regiochemistry (ortho vs. para) are resolved via crystallographic validation .

Methodological Recommendations

  • Synthesis : Prioritize iridium photoredox conditions in CH₃CN for scalability .
  • Characterization : Combine HiFSA-NMR with X-ray crystallography to confirm stereochemistry .
  • Functionalization : Use late-stage thianthrenation for para-substitution to avoid unstable intermediates .
  • Bioevaluation : Assess metabolic stability early via liver microsome assays, focusing on CYP3A4/2D6 interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.